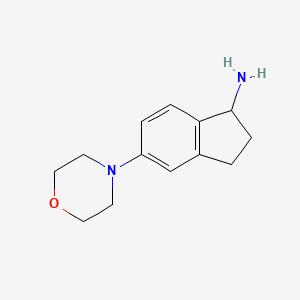

5-Morpholin-4-yl-indan-1-ylamine

Overview

Description

5-Morpholin-4-yl-indan-1-ylamine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

5-Morpholin-4-yl-indan-1-ylamine features an indan core with a morpholine substituent. Its molecular formula is , and it has a molecular weight of approximately 201.26 g/mol. The unique structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of gene expression related to cell survival and proliferation.

Table 1: Summary of Anticancer Effects

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A549 | 10 µM | Induces apoptosis | |

| HeLa | 20 µM | Inhibits proliferation | |

| MCF-7 | 15 µM | Reduces viability |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. In studies using lipopolysaccharide-stimulated macrophages, it significantly reduced the expression of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

| Study | Model | Concentration | Effect |

|---|---|---|---|

| RAW264.7 Macrophages | 10 µM | Decreases iNOS expression | |

| Carrageenan-induced edema | Animal model | 50 mg/kg | Reduces paw swelling |

Oncology

In oncology, this compound has been investigated for its potential to treat various cancers. A study on renal cell carcinoma showed that treatment with this compound significantly reduced tumor size in xenograft models, indicating its role in modulating angiogenesis and tumor metabolism.

Inflammatory Disorders

The compound's anti-inflammatory properties suggest its potential application in treating inflammatory disorders such as inflammatory bowel disease (IBD). Research findings support its efficacy in reducing inflammatory markers in animal models, highlighting its therapeutic promise in gastrointestinal inflammation.

Case Studies and Research Findings

- Renal Cell Carcinoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and decreased levels of hypoxia-inducible factor (HIF)-2α, indicating a mechanism involving angiogenesis modulation.

- Inflammatory Bowel Disease : Investigations into the compound's effects on IBD revealed that it effectively reduced inflammatory markers in animal models, supporting its use as a therapeutic agent for gastrointestinal inflammation.

Q & A

Q. Basic: What experimental techniques are recommended for characterizing 5-Morpholin-4-yl-indan-1-ylamine?

Methodological Answer:

Characterization should combine spectroscopic and crystallographic methods:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopy : Employ -NMR and -NMR to verify functional groups (e.g., morpholine ring protons at δ ~3.5–3.7 ppm). IR spectroscopy can confirm amine stretching vibrations (~3300–3500 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. Advanced: How can computational methods like DFT predict the drug-likeness of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian software. Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. For example, a HOMO-LUMO gap <4 eV suggests potential bioactivity .

- Drug-Likeness Screening : Use SwissADME to evaluate Lipinski’s rule compliance. Parameters include logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Evidence from analogous morpholine derivatives shows no Lipinski violations .

- Molecular Dynamics (MD) : Simulate protein-ligand stability (e.g., RMSD <0.5 Å in Gromacs) to prioritize targets .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation : While specific toxicity data for this compound is limited, structurally similar morpholin-4-ylamine derivatives may cause respiratory irritation. Use fume hoods and PPE (gloves, goggles) .

- Ecological Impact : No bioaccumulation or mobility data exists. Assume precautionary measures (e.g., chemical waste neutralization) to avoid environmental release .

Q. Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- SHELX Refinement : If thermal parameters (B-factors) diverge >5 Å, check for disorder or twinning. Use TWIN/BASF commands in SHELXL to model twinned data .

- Validation Tools : Cross-validate with PLATON (ADDSYM) to detect missed symmetry. R-factor discrepancies >5% warrant re-examination of hydrogen bonding networks .

Q. Advanced: What strategies address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Error Source Analysis :

- Docking Revisions : If binding affinity contradicts MD results (e.g., RMSF >1.5 Å), re-parameterize force fields or validate with isothermal titration calorimetry (ITC) .

Q. Basic: How to design a synthetic route for this compound?

Methodological Answer:

- Core Synthesis : Start with indan-1-one. Introduce the amine via reductive amination (NaBH/AcOH) .

- Morpholine Coupling : Use nucleophilic substitution (e.g., morpholine with bromo-indan intermediate). Monitor reaction progress via TLC (silica gel, EtOAc/hexane) .

- Purification : Column chromatography (silica, gradient elution) isolates the product. Confirm purity (>95%) via HPLC (C18 column, MeOH/HO) .

Q. Advanced: How to analyze charge-transfer interactions in this compound derivatives?

Methodological Answer:

- Natural Bond Orbital (NBO) Analysis : Use Gaussian NBO module to quantify σ→σ* or π→π* transitions. Charge transfer >0.5 e indicates stabilization (e.g., in sulfonyl-indoline analogs) .

- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) via DFT. Values >4.6×10 esu (as seen in morpholine sulfonyl derivatives) suggest NLO potential .

Q. Basic: What analytical criteria validate the purity of this compound?

Methodological Answer:

- Chromatography : HPLC retention time consistency (±0.1 min) under isocratic conditions.

- Elemental Analysis : Match C/H/N/O percentages to theoretical values (deviation <0.3%).

- Melting Point : Sharp range (≤2°C) confirms crystallinity and absence of polymorphs .

Q. Advanced: How to optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- Reaction Kinetics : Use in-situ FTIR or NMR to monitor intermediate formation. Adjust stoichiometry (e.g., 1.2 eq morpholine) if amine coupling stalls .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Yields >80% are achievable with 10% Pd/C under 50 psi H .

Q. Advanced: How to design a high-throughput screening protocol for derivatives?

Methodological Answer:

- Automated Synthesis : Use microplate reactors for parallel synthesis (e.g., 96-well plates).

- Virtual Screening : Pre-filter derivatives via molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase isoforms) .

- Data Management : Employ LIMS (Laboratory Information Management Systems) to track structure-activity relationships (SAR) .

Properties

IUPAC Name |

5-morpholin-4-yl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFSGJFHTPMENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.